5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an amino group at the 5th position, a cyclohexyl group at the 1st position, and a carbonitrile group at the 4th position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile can be achieved through a multicomponent reaction involving the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel, facile, one-pot, multicomponent protocol has been developed using alumina–silica-supported manganese dioxide as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This method provides high yields (86–96%) and is environmentally benign due to the use of green solvents and heterogeneous catalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve similar multicomponent reactions, with optimizations for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards for safety, cost-effectiveness, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of 5-amino-1-cyclohexyl-1H-pyrazole-4-methanol.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorophenyl group instead of a cyclohexyl group.
5-Amino-1-aryl-1H-pyrazole-4-carbonitriles: A class of compounds with various aryl groups at the 1st position.
Uniqueness
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
5-amino-1-cyclohexylpyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h7,9H,1-5,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAATKSPVKTECF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C=N2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.